molecular formula C18H16O7 B150399 Obtusin CAS No. 70588-05-5

Obtusin

Cat. No. B150399
CAS RN: 70588-05-5
M. Wt: 344.3 g/mol
InChI Key: CFLNHFUPWNRWJA-UHFFFAOYSA-N
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Description

Obtusin is a naturally-occurring compound found in the leaves of the this compound plant. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments. In recent years, scientists have discovered that this compound has a wide variety of potential therapeutic applications.

Scientific Research Applications

Pharmacokinetics and Dosage Conversion

Semen Cassiae, containing obtusin, is traditionally used for various health benefits like improving eyesight and preventing hyperlipidemia. A study by Li Xie et al. (2019) developed a sensitive UHPLC-MS/MS method for analyzing this compound and other compounds in rat plasma, aiming to compare the pharmacokinetics of different forms of Semen Cassiae. This research helps in understanding the appropriate clinical dosage of this compound in various forms, like traditional pieces and ultrafine granular powder (UGP), providing a scientific basis for its clinical application (Xie et al., 2019).

Anti-Inflammatory and Respiratory Health Applications

Anti-Inflammatory Effects

Aurantio-obtusin, a derivative of this compound, has shown potential in treating inflammation. A study conducted by Jingyi Hou et al. (2018) demonstrated that aurantio-obtusin significantly reduces the production of pro-inflammatory molecules and inhibits the activation of the NF-κB pathway in cells. This suggests that aurantio-obtusin, and by extension this compound, could be considered in developing treatments for inflammatory diseases (Hou et al., 2018).

Respiratory Health Benefits

The study by Byung-Soo Choi et al. (2019) explored the effects of this compound and its derivatives on airway mucin production. It was found that these compounds inhibit the expression and production of MUC5AC mucin gene, which has implications for managing conditions like asthma or chronic obstructive pulmonary disease. Obtusifolin, in particular, showed promise in regulating mucin production by affecting the NF-κB signaling pathway, suggesting a potential therapeutic role in respiratory health (Choi et al., 2019).

Cardiovascular and Metabolic Applications

Cardiovascular Health

The anthraquinones in Cassiae semen, including this compound, have been identified as thrombin inhibitors, providing a foundation for their potential use in preventing cardiovascular diseases. Xiao Yu et al. (2019) found that these compounds, especially obtusifolin and aurantio-obtusin, inhibit thrombin, suggesting a basis for developing new therapeutic agents targeting thrombin for improved cardiovascular health (Yu et al., 2019).

Metabolic Applications

A study on aurantio-obtusin's hypotensive and hypolipidemic effects found that it induces vasorelaxation in systemic arteries, possibly offering therapeutic benefits for hypertension. The study by Shuzhen Li et al. (2015) suggested that aurantio-obtusin's vasorelaxation effect is mediated by the endothelial PI3K/AKT/eNOS-dependent signaling pathway, indicating its potential in managing hypertension and related metabolic disorders (Li et al., 2015).

Safety and Hazards

Obtusin can cause eye and skin irritation . If inhaled or ingested, it may require medical attention . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

Obtusin interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) . These interactions suggest that this compound plays a significant role in modulating inflammatory responses.

Cellular Effects

This compound has been shown to have various effects on different types of cells. In RAW264.7 cells, a murine macrophage cell line, this compound significantly decreased the production of NO, PGE2, and inhibited the protein expression of COX-2, TNF-α, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to reduce the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) in RAW264.7 cells . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on hepatotoxicity in rats, it was found that a low dose of this compound (4 mg/kg) showed no significant liver injury, whereas medium (40 mg/kg) and high doses (200 mg/kg) manifested obvious liver injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound induces hepatotoxicity in rat liver in a dose-dependent manner and is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism .

Transport and Distribution

Pharmacokinetic analysis has shown a rapid distribution of this compound in animals, whereas elimination is slow .

properties

IUPAC Name

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLNHFUPWNRWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220869
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70588-05-5
Record name Obtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70588-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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